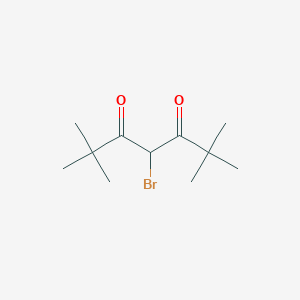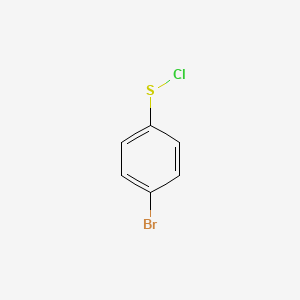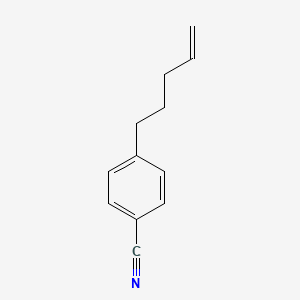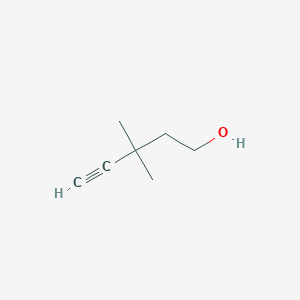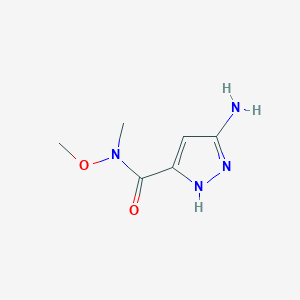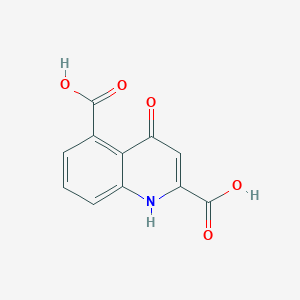![molecular formula C15H21NO3 B8688453 methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate](/img/structure/B8688453.png)
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate
描述
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is an organic compound with a complex structure that includes a phenyl group, a propanoyl group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with isopropylamine to form an amide intermediate. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for ester substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 2-[3-(propan-2-yl)phenyl]aminoacetate: Similar structure but lacks the phenylpropanoyl group.
Phenylacetone: Contains a phenyl group and a carbonyl group but differs in the overall structure.
Uniqueness
Methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate |
InChI |
InChI=1S/C15H21NO3/c1-12(2)16(11-15(18)19-3)14(17)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI 键 |
LPQQOBIFXNJAOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC(=O)OC)C(=O)CCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

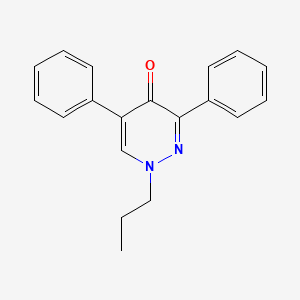

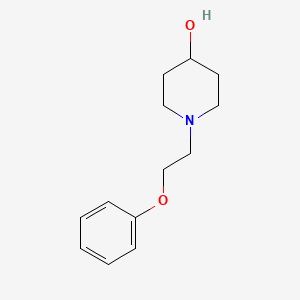

![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)
